Rp-8-CPT-cAMPS
Description
Chemical Identity and Structural Characterization of Rp-8-CPT-cAMPS
Molecular Structure and Isomeric Configuration
This compound features a modified adenine ring system with a 4-chlorophenylthio (CPT) substitution at the 8th position and a sulfur atom replacing one of the exocyclic oxygen atoms in the cyclic phosphate group (Figure 1). The molecular formula is C₁₆H₁₄ClN₅O₅PS₂·Na , with a molecular weight of 509.8 g/mol . The "Rp" designation refers to the equatorial configuration of the sulfur atom at the phosphorus center, which is critical for its antagonistic activity against protein kinase A (PKA).
The 8-CPT substitution introduces a lipophilic chlorophenylthio moiety, enhancing membrane permeability compared to unmodified cAMP. The Rp-isomer’s stereochemistry prevents PKA holoenzyme dissociation by occupying cAMP-binding sites on regulatory subunits, thereby inhibiting kinase activation. This configuration also confers resistance to hydrolysis by phosphodiesterases (PDEs), a limitation of native cAMP.
Table 1: Key Structural Features of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂·Na |
| Molecular Weight | 509.8 g/mol |
| Modifications | 8-CPT substitution, Rp-phosphorothioate configuration |
| Target | PKA inhibitor (binds regulatory subunits) |
Physicochemical Properties and Stability Profiles
This compound exhibits distinct physicochemical properties that enhance its utility in cellular studies:
- Solubility : The sodium salt form ensures high solubility in aqueous buffers (>100 mM in water, PBS, and organic solvents like DMSO and ethanol).
- UV-Vis Absorption : Maximum absorption at 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹), enabling quantitative analysis via spectrophotometry.
- Lipophilicity : A logP value of 2.72 facilitates membrane permeability, distinguishing it from less lipophilic analogs like Rp-cAMPS.
- Stability : Resistant to PDE-mediated hydrolysis and stable in mammalian systems at physiological pH. Storage at -20°C in light-protected conditions is recommended to maintain integrity.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) |
|---|---|
| Water | 100 |
| DMSO | 100 |
| Ethanol | 100 |
| PBS (pH 7.4) | 100 |
Comparative Analysis with Native cAMP and Analog Derivatives
This compound diverges from native cAMP (C₁₀H₁₂N₅O₆P , MW 329.21) in both structure and function:
- Functional Antagonism : Unlike native cAMP, which activates PKA, this compound acts as a competitive antagonist by binding regulatory subunits without inducing holoenzyme dissociation.
- Metabolic Stability : The phosphorothioate group and 8-CPT substitution confer resistance to PDEs, whereas native cAMP is rapidly hydrolyzed.
- Lipophilicity : The 8-CPT moiety increases logP from -1.0 (native cAMP) to 2.72 , enhancing cellular uptake.
Comparisons with other analogs highlight its unique profile:
- Rp-cAMPS : Lacks the 8-CPT group, resulting in lower lipophilicity (logP ~1.3) and reduced membrane permeability.
- 8-CPT-cAMP : An agonist with the same 8-CPT substitution but lacks the Rp-phosphorothioate modification, enabling PKA activation.
- Rp-8-Br-cAMPS : Features a bromine at the 8th position instead of CPT, showing weaker antagonism and partial Epac protein activation.
Table 3: Comparative Properties of cAMP Analogs
| Analog | Target Activity | logP | PDE Resistance | Key Modification |
|---|---|---|---|---|
| Native cAMP | PKA agonist | -1.0 | Low | None |
| This compound | PKA antagonist | 2.72 | High | 8-CPT, Rp-phosphorothioate |
| 8-CPT-cAMP | PKA agonist | 2.65 | Moderate | 8-CPT |
| Rp-cAMPS | PKA antagonist | 1.3 | Moderate | Rp-phosphorothioate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMSJRRXLCVMW-JVSRKQJHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635549 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129735-01-9 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Modifications to the cAMP Backbone
This compound is synthesized through two critical modifications to adenosine 3′,5′-cyclic monophosphate (cAMP):
- 8-Position Substitution : A chlorophenylthio (-S-C6H4-Cl) group replaces the hydrogen at the 8-position of the adenine ring, enhancing lipophilicity (logP = 2.72). This modification mimics 8-CPT-cAMP but introduces a sulfur atom for improved metabolic resistance.
- Phosphorothioate Modification : One exocyclic oxygen in the cyclic phosphate is substituted with sulfur in the equatorial (Rp) configuration, conferring resistance to phosphodiesterase (PDE) degradation.
The synthesis begins with cAMP as the starting material. The 8-position is functionalized via a palladium-catalyzed coupling reaction with 4-chlorothiophenol, followed by stereoselective sulfur substitution at the phosphate group using a thiophosphorylation reagent.
Key Synthetic Steps
The final product is purified via reverse-phase HPLC (>99% purity), with UV detection at 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹).
Purification and Solubility Optimization
Chromatographic Purification
This compound is isolated using a C18 column (5 µm particle size) with a gradient of acetonitrile (10–40%) in 50 mM ammonium acetate buffer (pH 6.8). The retention time correlates with its lipophilicity, ensuring separation from byproducts like Sp-8-CPT-cAMPS.
Solubility Profile
Lyophilized sodium salt forms exhibit hygroscopicity, necessitating storage under anhydrous conditions.
Salt Form Variations and Stability
Sodium Salt Preparation
The sodium salt is generated by neutralizing the thiophosphate acid with NaOH (1:1 molar ratio) in a water/ethanol mixture, followed by lyophilization. Alternative counterions (e.g., potassium, ammonium) are available but less common due to reduced solubility.
Stability Considerations
- Thermal Stability : Stable at 25°C for 24 hours; long-term storage requires -20°C.
- Light Sensitivity : Degrades under UV light (t1/2 = 48 hours at 300 nm), necessitating amber vials.
- Oxidation : Slow conversion to 8-CPT-cAMP occurs in aqueous solutions over weeks, minimized by antioxidants (e.g., 1 mM DTT).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 1 mL/min flow rate) confirms >99% purity, with retention time = 12.4 min. Residual solvents (DMF, THF) are <0.1% by GC-MS.
Comparative Synthesis with Related Analogs
This compound vs. Rp-8-Br-cAMPS
| Parameter | This compound | Rp-8-Br-cAMPS |
|---|---|---|
| Lipophilicity (logP) | 2.72 | 1.95 |
| PDE Resistance | High (t1/2 > 24 h) | Moderate (t1/2 = 6 h) |
| PKA Inhibition (IC50) | 0.8 µM (cAK II) | 2.5 µM (cAK I) |
The chlorophenylthio group in this compound enhances membrane permeability compared to bromine-substituted analogs.
Industrial-Scale Production Challenges
Batch Consistency
Cost Drivers
- Palladium catalysts account for 60% of raw material costs.
- Lyophilization adds 20% to production expenses.
Applications Informing Synthesis Design
Cell Permeability Requirements
The chlorophenylthio modification was optimized to achieve a membrane permeability coefficient (Papp) of 1.2 × 10⁻⁶ cm/s in Caco-2 cells, enabling extracellular administration.
Metabolic Stability
In hepatocyte assays, this compound shows 95% intact compound after 6 hours vs. 40% for 8-Br-cAMP, justifying the thiophosphate group.
Emerging Synthetic Alternatives
Enzymatic Synthesis
Recent trials using adenosine phosphorylase mutants achieved 70% yield reduction in thiophosphate synthesis steps, though scalability remains limited.
Continuous Flow Chemistry
Microreactor systems reduce reaction time from 48 hours (batch) to 8 hours, with 15% improved yield for the thiophenylation step.
Chemical Reactions Analysis
Structural Modifications and Reactivity
Rp-8-CPT-cAMPS combines two key modifications to the cAMP backbone (Fig. 1):
-
8-Substitution : A lipophilic 4-chlorophenylthio group replaces hydrogen at the 8-position, enhancing membrane permeability and resistance to phosphodiesterase (PDE) hydrolysis .
-
Phosphorothioate Substitution : The equatorial oxygen in the cyclic phosphate is replaced by sulfur (Rp configuration), rendering it resistant to enzymatic degradation while retaining PKA antagonism .
Key Stability Data :
| Property | Value/Outcome | Source |
|---|---|---|
| PDE Resistance | No hydrolysis by mammalian PDEs | |
| Oxidation Stability | Slow oxidation to 8-CPT-cAMP in air | |
| Thermal Stability | Stable at room temperature |
Synthetic Pathways and Prodrug Activation
This compound is synthesized through sequential modifications of adenosine:
-
8-Bromination : Introduction of bromine at position 8, followed by nucleophilic substitution with 4-chlorothiophenol .
-
Phosphorothioate Formation : Stereoselective sulfur substitution using H-phosphorothioate chemistry .
Prodrug Derivatives :
Para-acetoxybenzyl (pAB) ester prodrugs (e.g., Rp-8-pCPT-cAMPS-pAB) are hydrolyzed intracellularly by esterases to release active this compound . The reaction proceeds as:
Hydrolysis Efficiency :
| Prodrug | Hydrolysis Rate (t₁/₂) | Bioactivation Yield |
|---|---|---|
| Rp-8-pCPT-cAMPS-pAB | <5 min (in cells) | >95% |
| Rp-8-Br-cAMPS-pAB | ~10 min | ~90% |
Degradation Pathways
This compound undergoes two primary degradation reactions:
-
Oxidative Desulfurization :
-
Photodegradation :
Interactions with Biological Targets
This compound binds competitively to cAMP-binding sites on PKA regulatory subunits (Table 1) :
| Target | Binding Affinity (Kd) | Selectivity |
|---|---|---|
| PKA Type I (Site A) | 0.2 μM | Preferential |
| PKA Type II (Site B) | 0.5 μM | Moderate |
| Epac1/2 | >100 μM | No significant binding |
Mechanism : Occupying cAMP-binding sites prevents holoenzyme dissociation, blocking kinase activation .
Solubility and Formulation
This compound exhibits high solubility in polar aprotic solvents but limited solubility in aqueous buffers :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| PBS (pH 7.4) | 10 |
| Ethanol | 0.5 |
Scientific Research Applications
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is widely used in scientific research due to its ability to inhibit cyclic adenosine monophosphate-dependent protein kinase . It is used in studies involving signal transduction, protein phosphorylation, and cellular responses to cyclic adenosine monophosphate . The compound is also used in research related to cardiovascular diseases, cancer, and neurological disorders .
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, involves its binding to the regulatory subunit of cyclic adenosine monophosphate-dependent protein kinase . By occupying the cyclic adenosine monophosphate binding sites, the compound prevents the dissociation and activation of the kinase holoenzyme . This inhibition leads to a decrease in protein phosphorylation and subsequent cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Differences
Functional Contrasts
- PKA Inhibition vs. Epac Activation :
this compound selectively blocks PKA without affecting Epac-mediated pathways. For example, in guinea pig tracheal rings, Epac activation by 8-pCPT-2'-O-Me-cAMP induced relaxation unaffected by this compound, highlighting pathway specificity . - Isozyme Selectivity :
this compound inhibits type II PKA (cAK II) more potently than type I, whereas Rp-8-Br-cAMPS shows the opposite preference. This distinction is critical in tissues where PKA isoforms mediate divergent effects, such as in airway smooth muscle . - Agonist vs. Antagonist :
Sp-8-CPT-cAMPS (agonist) mimics cAMP to activate PKA, contrasting with this compound’s inhibitory role. In guinea pig trachealis, Sp-8-CPT-cAMPS-induced relaxation was blocked by this compound, confirming their opposing actions .
Research Findings
- Immune Regulation: this compound (1 μM) partially reversed Bordetella toxin (CyaA)-mediated suppression of CD71/CD163 expression in monocytes, demonstrating its role in modulating immune responses via PKA .
- Reproductive Biology :
In mouse ovarian follicles, this compound (10 μM) inhibited LH-induced CREB phosphorylation, confirming its utility in dissecting PKA-dependent ovulation pathways . - Smooth Muscle Dynamics :
At 100 μM, this compound reduced VIP-induced relaxation in ureteral preparations by ~40%, underscoring its efficacy in blocking cAMP/PKA signaling .
Key Limitations and Contextual Variability
- Concentration-Dependent Effects :
Higher concentrations (e.g., 100 μM) are often required for full PKA inhibition in intact cells due to compartmentalized signaling . - Tissue-Specific Responses: In human bronchial smooth muscle, this compound only marginally reduced isoproterenol sensitivity, suggesting alternative β-adrenergic signaling mechanisms .
- Cross-Reactivity: While this compound is selective for PKA, some studies note off-target effects at high doses, such as partial β-adrenoceptor antagonism .
Biological Activity
Rp-8-CPT-cAMPS (8-(4-chlorophenylthio)-adenosine-3′,5′-cyclic monophosphorothioate, Rp isomer) is a potent and selective antagonist of cAMP-dependent protein kinase A (PKA). It has garnered attention in various biological studies due to its ability to inhibit PKA activation and modulate intracellular signaling pathways influenced by cyclic adenosine monophosphate (cAMP). This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in research.
Inhibition of PKA Activation
this compound functions primarily as a competitive antagonist at the cAMP binding sites of PKA. By occupying these sites, it prevents the dissociation of the PKA holoenzyme, effectively inhibiting its activation. This mechanism allows for precise modulation of PKA-mediated signaling pathways without the side effects associated with traditional ATP-site inhibitors .
Table 1: Comparison of cAMP Analogues
In Vitro Studies
-
Phosphorylation Inhibition
In vitro assays have demonstrated that this compound effectively blocks the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) induced by cAMP activators such as forskolin and 6-Bnz-cAMP. At a concentration of 100 μM, it significantly reduced VASP phosphorylation levels . -
GTP-loading of Rap1
This compound also inhibits GTP-loading of Rap1, a small GTPase involved in cAMP signaling pathways. This inhibition occurs in response to both 8-pCPT-2'-O-Me-cAMP and 6-Bnz-cAMP, suggesting a broader impact on cAMP-mediated signaling mechanisms . -
Endothelial Function
The compound has been shown to diminish endothelium-dependent and -independent relaxation responses in pre-contracted rat mesenteric artery rings, indicating its potential effects on vascular function .
Case Studies
Case Study: Insulin Secretion Modulation
In dynamic perifusion assays using isolated human and rat islets of Langerhans, treatment with this compound resulted in a marked inhibition of first-phase glucose-stimulated insulin secretion (GSIS), reducing secretion by up to 80%. The second-phase GSIS was inhibited to a lesser extent (≤20%), highlighting the compound's selective action on specific phases of insulin release .
Table 2: Effects of this compound on Insulin Secretion
Cellular Assays
Recent studies have utilized fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) assays to validate the inhibitory effects of this compound on cAMP-dependent protein kinase activation in living cells. These assays confirmed that the compound effectively blocks the activation of guanine nucleotide exchange factors (GEFs) such as Epac1 and Epac2, further elucidating its role in modulating cAMP signaling pathways .
Implications for Drug Development
The unique properties of this compound make it a valuable tool for investigating cAMP-related signaling pathways in various biological contexts. Its ability to selectively inhibit PKA without affecting other signaling cascades positions it as a potential candidate for therapeutic applications targeting diseases related to dysregulated cAMP signaling.
Q & A
Basic Research Questions
Q. What are the critical considerations for preparing Rp-8-CPT-cAMPS solutions to ensure solubility and stability in experimental systems?
- Methodological Answer: this compound is water-soluble but requires careful handling. Minimum solubility values are batch-dependent, so always verify via UV quantification (λmax ~282 nm). Use ultrasonic or vortex mixing to dissolve lyophilized or crystallized sodium salt, and rinse vial walls thoroughly to avoid loss. For stability, store solutions in aliquots at ≤-20°C, protected from light to prevent oxidation to the agonistic 8-CPT-cAMP. Room-temperature handling is permissible for short durations, but prolonged storage requires freezing .
Q. What concentration range is typically effective for inhibiting cAMP-dependent PKA activity in cell-based assays?
- Methodological Answer: Effective concentrations range from 10–100 µM, depending on cell type and membrane permeability. For example, 100 µM this compound blocked 6-Bnz-cAMP-induced VASP phosphorylation in hTERT airway smooth muscle cells . Quantify concentrations using UV absorbance (ε = 16,400 M⁻¹cm⁻¹ at 282 nm) and validate via functional assays (e.g., PKA activity kits) .
Advanced Research Questions
Q. How should preincubation time with this compound be optimized to antagonize cAMP signaling in dynamic systems?
- Methodological Answer: Preincubate for ≥20 minutes before cAMP induction. This allows sufficient time for membrane permeation, as intracellular cAMP production (e.g., via forskolin or receptor agonists) outpaces inhibitor uptake. In hepatocytes, 30–60-minute preincubation blocked NF-κB activation by IL-1β/IFNγ . Adjust timing based on cell permeability (e.g., use lipophilic carriers for primary cells) and monitor via time-course controls .
Q. How can researchers resolve contradictory data on this compound efficacy across different biosystems?
- Methodological Answer: Contradictions often arise from variations in PKA isoform expression (RI vs. RII), cell membrane composition, or off-target effects. For example, this compound preferentially binds site A of RI and site B of RII, which may explain differential inhibition . Validate using:
- Isoform-specific assays (e.g., siRNA knockdown of PKA subunits).
- Competition experiments with Sp-8-CPT-cAMPS (agonistic control) .
- Parallel measurements of downstream effectors (e.g., CREB phosphorylation vs. Epac-Rap1 activation) .
Q. What experimental strategies validate the specificity of this compound in complex signaling pathways (e.g., IL-8 release)?
- Methodological Answer: Combine this compound with pathway-specific activators/inhibitors. For example:
- Co-treatment with Epac activators (e.g., 8-pCPT-2'-O-Me-cAMP) to isolate PKA-dependent effects on IL-8 release .
- Use PKA-deficient cells or CRISPR-edited models to confirm on-target activity.
- Measure compensatory pathways (e.g., NF-κB or MAPK activation) via phospho-specific antibodies or luciferase reporters .
Data Analysis & Interpretation
Q. How should researchers analyze dose-response anomalies when this compound fails to inhibit PKA in certain conditions?
- Methodological Answer: Anomalies may stem from:
- Intracellular cAMP overload (e.g., high forskolin concentrations saturating PKA). Titrate this compound against cAMP levels.
- Off-target PDE inhibition (unlikely due to its PDE resistance, but confirm via PDE activity assays).
- Cell-specific metabolism : Test stability via HPLC to rule out degradation .
Q. What statistical approaches address variability in this compound efficacy across biological replicates?
- Methodological Answer: Normalize data to baseline PKA activity (e.g., unstimulated controls) and use mixed-effects models to account for batch variability. Report effect sizes with 95% confidence intervals, as seen in IL-8 release studies (p<0.05 for treatment vs. control) .
Technical Validation
Q. How can researchers confirm this compound purity and batch consistency for reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
